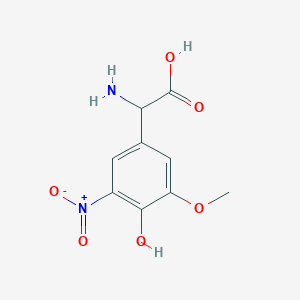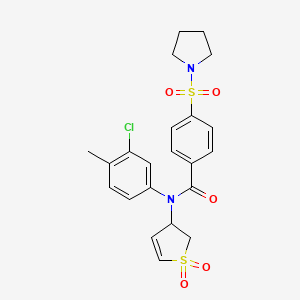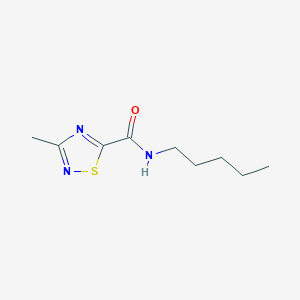
4-(tert-butil)bencil N-(4-metil-1,2,3-tiadiazol-5-il)carbamato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-tert-butyl-N'-acyl-5-methyl-1,2,3-thiadiazole-4-carbohydrazides involves the design and creation of novel compounds with the 1,2,3-thiadiazole substructure, which is recognized for its potential in pesticide development. The compounds were characterized using various techniques such as melting points, 1H NMR, IR, ESI-MS, and elemental analysis. One of the compounds, referred to as compound 7o, showed significant anti-TMV activity, surpassing that of known pesticides like Ninamycin and tiadinial .
Molecular Structure Analysis
The molecular structure of tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate reveals a strong interaction between the sulfonyl group and the thiadiazole ring, with the sulfonyl moiety displaying a distorted arrangement around the sulfur atom. This indicates the potential for strong reactivity and interaction with other molecules .
Chemical Reactions Analysis
The compound 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine was synthesized through the reduction of a precursor molecule using NaBH4. The crystal structure was determined by single-crystal X-ray diffraction, which showed that the compound crystallizes in the monoclinic system. The analysis also revealed the presence of intermolecular hydrogen bonds and π...π contacts, which contribute to the stability of the three-dimensional network structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are characterized by their molecular structures and the interactions within them. For instance, the presence of tert-butyl groups in the compounds plays a crucial role in the formation of organogels, as demonstrated by TCBT, which could gel certain solvents under ultrasound stimulus. This property is attributed to the self-assembly of the molecules into a lamellar structure in the gel state. Additionally, the xerogel-based films of TCBT emitted strong blue light and could be used as fluorescent sensory materials for detecting acid vapors, showcasing the compound's potential as a chemosensor .
Aplicaciones Científicas De Investigación
Reacciones Catalizadas por Paladio
La posición bencílica en SMR000179067 puede sufrir reacciones catalizadas por paladio. Los investigadores pueden explotar esta propiedad para diversas transformaciones sintéticas:
- Anilinas N-Boc Protegidas: SMR000179067 puede servir como precursor para anilinas N-Boc protegidas, que son intermediarios esenciales en la síntesis orgánica .
Reactividad de la Posición Bencílica
Comprender la reactividad de la posición bencílica es crucial. SMR000179067 puede participar en reacciones SN1 y SN2:
Mecanismo De Acción
Mode of Action
It’s known that many similar compounds interact with their targets through processes such as free radical reactions, nucleophilic substitution, and oxidation .
Biochemical Pathways
Compounds of similar structure have been known to influence various biochemical pathways, leading to different downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Some compounds with similar structures have shown potent growth inhibition properties in certain cell lines .
Action Environment
It’s known that factors such as temperature, ph, and presence of other compounds can affect the action of similar compounds .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(4-tert-butylphenyl)methyl N-(4-methylthiadiazol-5-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-10-13(21-18-17-10)16-14(19)20-9-11-5-7-12(8-6-11)15(2,3)4/h5-8H,9H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKDSEPYQIEOFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)NC(=O)OCC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 8-thia-2,5-diazaspiro[3.5]nonane-2-carboxylate 8,8-dioxide](/img/structure/B2520458.png)

![N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2520464.png)
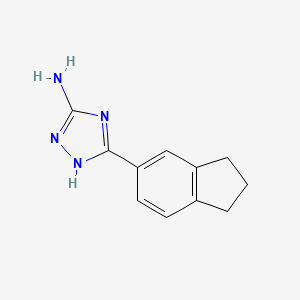
![Ethyl 5-(3-chloro-4-fluorophenylsulfonamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2520469.png)
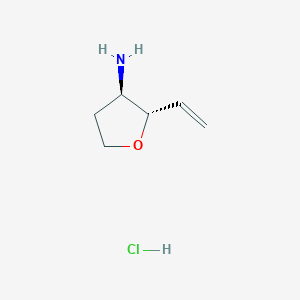
![N-(3-(N,N-dimethylsulfamoyl)phenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2520472.png)
![2-[(2-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2520473.png)
![1-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2520474.png)
